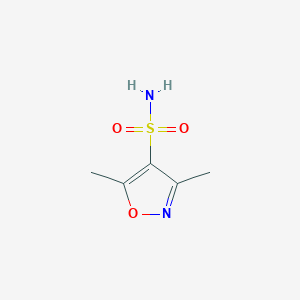

3,5-Dimethylisoxazole-4-sulfonamide

Overview

Description

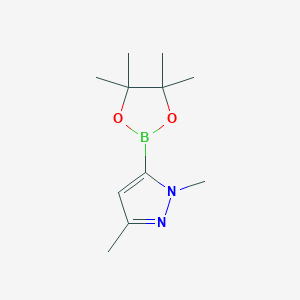

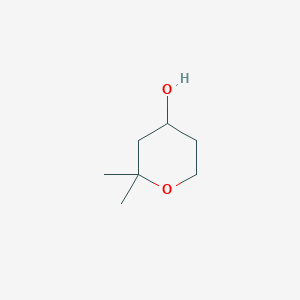

3,5-Dimethylisoxazole-4-sulfonamide is a derivative of isoxazoles, heterocyclic compounds that contain a five-membered ring with three carbon atoms, one oxygen atom, and one nitrogen atom. This compound is a sulfonamide derivative which contains a sulfonamide group (-SO2NH2) attached to an isoxazole ring. It is used as a biochemical for proteomics research .

Synthesis Analysis

A straightforward one-pot, multicomponent approach was developed to synthesize di- and tri-substituted N-sulfonyl formamidines from sulfonyl chlorides, NaN3, ethyl propiolate, and primary/secondary amines under mild conditions without catalysts or additives .Molecular Structure Analysis

The molecular formula of this compound is C5H8N2O3S, and its molecular weight is 176.19 .Physical and Chemical Properties Analysis

This compound is a solid and should be stored at room temperature .Scientific Research Applications

Synthesis and Characterization

3,5-Dimethylisoxazole-4-sulfonamide is used in synthesizing various novel compounds. Filimonov et al. (2006) described the synthesis of novel sulfonamide derivatives starting from 3,5-dimethylisoxazole, resulting in a range of aryl/heteroaryl- and aminovinylsubstituted derivatives of the isoxazole heterocycle (Filimonov et al., 2006).

Structural Studies

Sulfonamide-derived compounds, including those with 3,5-dimethylisoxazole, have been synthesized and characterized, involving their transition metal complexes. Chohan and Shad (2011) described the synthesis, structural determination, and biological evaluation of these compounds, noting their moderate to significant antibacterial and good antifungal activities (Chohan & Shad, 2011).

Protonation Studies

Research by Manzo and de Bertorello (1973) investigated the protonation of various isoxazole derivatives, including sulfamethoxazole and sulfisoxazole, in aqueous sulfuric acid. This study provided insights into the basicity and UV spectra of these compounds, highlighting their protonation processes (Manzo & de Bertorello, 1973).

Hydrogen Isotope Exchange Studies

The hydrogen atom on C4 of 3,5-dimethylisoxazole undergoes hydrogen isotope exchange in strongly acidic media, as explored by Setkina and Sokolov (1964). Their kinetic study on this process provided insights into the reactivity of the isoxazole ring in electrophilic substitution reactions (Setkina & Sokolov, 1964).

Antagonist Development

This compound derivatives have been studied for their role as antagonists in various biological systems. Murugesan et al. (2000) described the synthesis and evaluation of such derivatives as endothelin-A (ET(A)) receptor antagonists, demonstrating significant improvements in potency and metabolic stability (Murugesan et al., 2000).

Mechanism of Action

Target of Action

The primary target of 3,5-Dimethylisoxazole-4-sulfonamide is BRD4 (Bromodomain-containing protein 4) . BRD4 is a protein that plays a crucial role in cancer therapy .

Mode of Action

This compound interacts with BRD4, inhibiting its activity . The compound DDT26, a derivative of this compound, has shown a potent inhibitory effect on BRD4, with an IC50 value of 0.237 ± 0.093 μM .

Biochemical Pathways

The inhibition of BRD4 by this compound affects various biochemical pathways. Notably, DDT26 was shown to modulate the expression of c-MYC and γ-H2AX, induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .

Pharmacokinetics

The compound is a solid and is recommended to be stored at room temperature , which may suggest its stability and potential bioavailability.

Result of Action

The result of this compound’s action is significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . The compound’s action results in DNA damage, inhibition of cell migration and colony formation, and cell cycle arrest at the G1 phase .

Safety and Hazards

The safety data sheet for a similar compound, 3,5-Dimethylisoxazole, advises to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, use only under a chemical fume hood, avoid breathing dust, and do not ingest . If swallowed, seek immediate medical assistance .

Biochemical Analysis

Biochemical Properties

3,5-Dimethylisoxazole-4-sulfonamide plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and biomolecules, influencing their activity and function. One of the key interactions involves bromodomains, which are protein modules that bind to acetylated lysines on histones and other proteins. This compound acts as an acetyl-lysine mimetic, displacing acetylated histone-mimicking peptides from bromodomains . This interaction is significant for its potential antiproliferative and anti-inflammatory properties.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the activity of bromodomain-containing proteins such as BRD2 and BRD4, which play a role in gene transcription regulation . This inhibition can lead to changes in gene expression and cellular metabolism, impacting cell proliferation and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. At the molecular level, this compound binds to bromodomains, displacing acetylated lysines and inhibiting their interaction with histones . This inhibition disrupts the epigenetic regulation of gene transcription, leading to changes in gene expression. Additionally, this compound may also inhibit other enzymes involved in cellular processes, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may degrade over extended periods . Long-term exposure to this compound can lead to sustained inhibition of bromodomain-containing proteins, resulting in prolonged changes in gene expression and cellular function . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects such as antiproliferative and anti-inflammatory properties . At higher doses, this compound may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and function. The compound is metabolized by enzymes such as cytochrome P450, which can modify its chemical structure and impact its biological activity . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by solute carriers and distributed to various cellular compartments . Its localization and accumulation within cells can influence its activity and function, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the nucleus, where it interacts with bromodomains and influences gene transcription . Additionally, this compound may also be found in other cellular compartments, where it can exert its effects on various biochemical processes.

Properties

IUPAC Name |

3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O3S/c1-3-5(11(6,8)9)4(2)10-7-3/h1-2H3,(H2,6,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRGFHCFXQFLBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40407059 | |

| Record name | 3,5-dimethylisoxazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-83-1 | |

| Record name | 3,5-Dimethylisoxazole-4-sulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-dimethylisoxazole-4-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40407059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3,5-dimethylisoxazole-4-sulfonamide in the synthesis of novel isoxazole derivatives?

A1: this compound serves as a crucial starting material for synthesizing a diverse range of novel 5-substituted-3-methylisoxazole-4-sulfonamide derivatives []. The researchers successfully demonstrated the versatility of this compound by reacting it with N-(dimethoxymethyl)-N,N-dimethylamine or various aromatic and heteroaromatic aldehydes. This approach allows for the introduction of diverse aryl/heteroaryl and aminovinyl substituents onto the isoxazole ring, expanding the potential applications of these compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(Diethylamino)carbonyl]amino}-N,N-diethylbenzamide](/img/structure/B1309524.png)

acetic acid](/img/structure/B1309539.png)

![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)

![4-[(3-cyanophenyl)carbamoyl]butanoic Acid](/img/structure/B1309570.png)